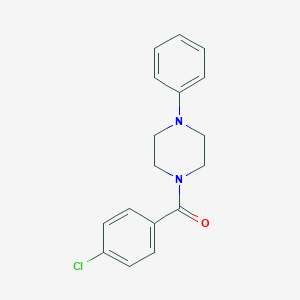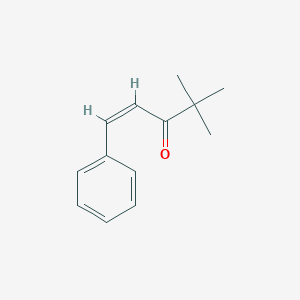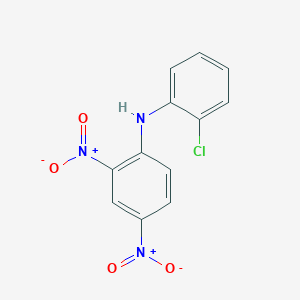
1-(4-Chlorobenzoyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzoyl)-4-phenylpiperazine, also known as 4-Chlorobenzoylphenylpiperazine (CBPP), is a chemical compound that belongs to the class of piperazine derivatives. CBPP has been widely studied for its potential therapeutic effects, particularly in the field of neuroscience.
Mechanism Of Action
The exact mechanism of action of CBPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and psychosis, which may explain the therapeutic effects of CBPP.
Biochemical And Physiological Effects
CBPP has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and striatum, respectively. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may contribute to the therapeutic effects of CBPP. CBPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
CBPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, CBPP has a relatively short half-life and can rapidly metabolize in vivo, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of CBPP. One potential area of research is the development of CBPP derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of CBPP in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CBPP and its effects on neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of CBPP involves the reaction of 4-chlorobenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained as a white solid with a high yield. The purity of CBPP can be improved by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
CBPP has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression. CBPP has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic-like effects in animal models.
properties
CAS RN |
18907-57-8 |
|---|---|
Product Name |
1-(4-Chlorobenzoyl)-4-phenylpiperazine |
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H17ClN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2 |
InChI Key |
MMRSPHBFKOUXJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)

![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)

![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
